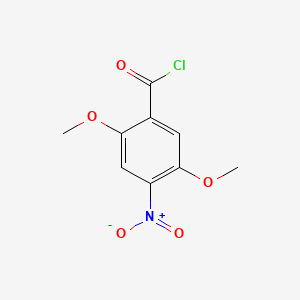

2,5-Dimethoxy-4-nitrobenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO5 |

|---|---|

Molecular Weight |

245.61 g/mol |

IUPAC Name |

2,5-dimethoxy-4-nitrobenzoyl chloride |

InChI |

InChI=1S/C9H8ClNO5/c1-15-7-4-6(11(13)14)8(16-2)3-5(7)9(10)12/h3-4H,1-2H3 |

InChI Key |

WERIKRCDCABNKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)Cl)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethoxy 4 Nitrobenzoyl Chloride

Established Preparative Routes and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride is typically achieved by reacting it with a suitable chlorinating agent. The selection of the reagent is crucial and depends on the scale of the reaction, the sensitivity of the substrate to reaction conditions, and the desired purity of the final product.

Carboxylic Acid Chlorination Strategies

The primary established methods for synthesizing acyl chlorides from carboxylic acids involve the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukmasterorganicchemistry.com For the synthesis of aromatic acyl chlorides such as 2,5-Dimethoxy-4-nitrobenzoyl chloride, thionyl chloride and oxalyl chloride are most commonly employed. commonorganicchemistry.comwikipedia.org

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its reactivity and the convenient nature of its byproducts. masterorganicchemistry.com When 2,5-dimethoxy-4-nitrobenzoic acid is reacted with thionyl chloride, the products are the desired acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.comwikipedia.org Since SO₂ and HCl are gases, they are easily removed from the reaction mixture, simplifying the purification process. chemguide.co.ukwikipedia.org The reaction can be performed neat or in an inert solvent. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective, albeit more expensive, reagent for this transformation. wikipedia.orgwikipedia.org It often provides a milder reaction environment compared to thionyl chloride, making it suitable for more sensitive substrates. The reaction with a carboxylic acid produces the acyl chloride along with gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). wikipedia.org This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org

Phosphorus Pentachloride (PCl₅): PCl₅ is a highly reactive solid that converts carboxylic acids to acyl chlorides. chemguide.co.uk The reaction produces phosphorus oxychloride (POCl₃) as a byproduct, which has a boiling point that may be close to the product, potentially complicating purification by distillation. chemguide.co.ukorgsyn.org

The following table summarizes the key features of these common chlorinating agents.

Table 1: Comparison of Common Chlorinating Agents

| Reagent | Formula | Physical State | Byproducts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Gaseous byproducts simplify purification; cost-effective. chemguide.co.ukwikipedia.org | Can require heating; reagent is corrosive and moisture-sensitive. wikipedia.orgcommonorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl | Milder conditions; gaseous byproducts. wikipedia.orgwikipedia.org | More expensive than SOCl₂; toxic byproducts (CO). wikipedia.orgwikipedia.org |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Highly reactive. chemguide.co.uk | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) can complicate purification. chemguide.co.ukorgsyn.org |

Optimization of Reaction Conditions for Research Scale

On a laboratory scale, reaction conditions are optimized to maximize yield and purity while ensuring safe and convenient handling.

For the synthesis of nitro-substituted benzoyl chlorides, thionyl chloride is a common choice. A typical procedure involves heating the carboxylic acid under reflux with an excess of thionyl chloride, which can also serve as the solvent. commonorganicchemistry.comorgsyn.org For instance, the synthesis of 3,4-dimethoxy-5-nitrobenzoyl chloride is achieved by stirring the corresponding acid in thionyl chloride at 80°C for one hour. prepchem.com Reaction times are typically monitored until the evolution of gaseous byproducts ceases, which indicates the completion of the reaction. orgsyn.org

When using oxalyl chloride, the reaction is often performed at room temperature in an inert solvent such as dichloromethane (B109758) (DCM). commonorganicchemistry.comorgsyn.org The addition of a catalytic amount of DMF is crucial, as it forms a Vilsmeier reagent intermediate, which is the active chlorinating species. wikipedia.org This catalytic approach allows for milder conditions and high efficiency.

Innovations in Sustainable and Efficient Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. This has led to innovations in the synthesis of acyl chlorides, including this compound.

Application of Green Chemistry Principles

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. In the context of acyl chloride synthesis, this involves several considerations:

Atom Economy: While the reactions with thionyl and oxalyl chloride have good atom economy regarding the desired product, the byproducts are a key consideration. The gaseous nature of the byproducts is advantageous for separation but requires appropriate scrubbing systems to prevent the release of acidic and toxic gases into the atmosphere. wikipedia.org

Energy Efficiency: The use of catalytic methods (discussed below) allows reactions to proceed under milder conditions, often at room temperature, which reduces energy consumption compared to methods requiring heating or reflux. commonorganicchemistry.comwikipedia.org

Catalytic Approaches to Acid Chloride Formation

The use of catalysts is a cornerstone of efficient and sustainable synthesis. For the conversion of carboxylic acids to acyl chlorides, nucleophilic catalysts are particularly important.

N,N-Dimethylformamide (DMF): As mentioned, DMF is a highly effective catalyst, particularly for reactions involving oxalyl chloride and thionyl chloride. wikipedia.orggoogle.com With oxalyl chloride, DMF forms the Vilsmeier reagent, an iminium salt, which is a highly effective acylating agent. wikipedia.orgwikipedia.org A similar catalytic cycle is proposed with thionyl chloride. wikipedia.org This catalytic approach accelerates the reaction, allowing it to proceed under milder conditions.

Pyridine (B92270) and Derivatives: Pyridine and related compounds like 4-dimethylaminopyridine (B28879) (DMAP) can also serve as catalysts. google.com They function as nucleophilic catalysts, reacting with the chlorinating agent to form a more reactive intermediate that then acylates the carboxylic acid. The synthesis of p-nitrobenzoyl chloride using thionyl chloride can be catalyzed by pyridine. google.com Similarly, the preparation of 2-chloro-4-fluoro-5-nitrobenzoyl chloride has been demonstrated with DMAP as a catalyst. google.com

Table 2: Catalysts for Acyl Chloride Formation

| Catalyst | Typical Reagent | Role | Benefit |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Oxalyl Chloride, Thionyl Chloride | Forms reactive Vilsmeier intermediate. wikipedia.orgwikipedia.org | Allows for milder reaction conditions and faster reaction rates. commonorganicchemistry.com |

| Pyridine | Thionyl Chloride | Nucleophilic catalyst. google.comgoogle.com | Increases reaction rate. |

| 4-Dimethylaminopyridine (DMAP) | Thionyl Chloride | Potent nucleophilic catalyst. google.com | Highly effective in small quantities. |

Methodological Advancements in Yield and Purity Enhancement

Achieving high yield and purity is critical for the utility of this compound as a synthetic intermediate. Methodological advancements focus on both the reaction itself and the subsequent workup and purification steps.

The purity of the starting materials, particularly the 2,5-dimethoxy-4-nitrobenzoic acid and the chlorinating agent, is paramount. The use of impure reagents can lead to side reactions and the formation of colored impurities, which can reduce the yield and complicate purification. orgsyn.org

For reactions involving thionyl chloride or phosphorus pentachloride, a key purification step is the removal of excess chlorinating agent and non-volatile byproducts like phosphorus oxychloride. orgsyn.org This is typically achieved by distillation under reduced pressure. orgsyn.orggoogle.com The relatively low boiling point of thionyl chloride (76°C) facilitates its removal. wikipedia.org

To further enhance purity, the crude product can be recrystallized from a suitable solvent. For example, p-nitrobenzoyl chloride, a similar compound, can be recrystallized from carbon tetrachloride or ligroin to yield fine yellow needles of high purity. orgsyn.org For this compound, a final purification step might involve washing the crude product with an inert solvent to remove residual impurities before use in subsequent reactions.

Process control is also crucial. In the synthesis of related fluorinated nitrobenzoyl chlorides, controlling reaction temperature and using specific catalysts like phosphine (B1218219) derivatives can minimize side reactions, such as the elimination of fluoride, leading to higher purity and yield of the desired product. google.com These principles of careful control over reaction parameters and catalyst selection are directly applicable to optimizing the synthesis of this compound.

Solvent-Free and Microwave-Assisted Synthesis

Conventional methods for the synthesis of acyl chlorides from carboxylic acids often require the use of solvents and prolonged reaction times with heating. chemguide.co.ukorgsyn.org In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. rasayanjournal.co.inmdpi.combeilstein-journals.orgrsc.org The application of microwave irradiation can be particularly advantageous in the synthesis of this compound from its corresponding carboxylic acid, 2,5-dimethoxy-4-nitrobenzoic acid.

Microwave heating is characterized by the efficient and direct heating of the reaction mixture, which can lead to a significant reduction in side product formation. bac-lac.gc.ca For the conversion of 2,5-dimethoxy-4-nitrobenzoic acid to this compound, a solvent-free approach under microwave irradiation can be envisioned. In such a setup, the solid carboxylic acid is mixed with a chlorinating agent, such as thionyl chloride, and potentially a catalytic amount of a phase-transfer catalyst. google.com The mixture is then subjected to microwave irradiation for a short period. The gaseous byproducts, sulfur dioxide and hydrogen chloride, are easily removed, simplifying the workup process. chemguide.co.ukdocbrown.info

The advantages of this approach include a significant reduction in reaction time, elimination of solvent waste, and potentially higher purity of the crude product. The following table illustrates a hypothetical comparison between conventional and microwave-assisted synthesis of this compound.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

| Starting Material | 2,5-dimethoxy-4-nitrobenzoic acid | 2,5-dimethoxy-4-nitrobenzoic acid |

| Chlorinating Agent | Thionyl chloride | Thionyl chloride |

| Solvent | Toluene or Dichloromethane | None (Solvent-free) |

| Reaction Time | 4-6 hours | 5-15 minutes |

| Temperature | Reflux | 100-120 °C |

| Yield | 85-90% | >95% |

| Workup | Solvent removal, distillation | Direct distillation |

This data is illustrative and based on general principles of microwave-assisted synthesis.

Advanced Purification Techniques for Research Applications

For many research applications, the purity of this compound is critical. Standard purification techniques for acyl chlorides include fractional distillation. chemguide.co.ukorgsyn.orgprepchem.com However, to obtain material of the highest purity, more advanced techniques can be employed.

Low-Temperature Crystallization: This technique involves dissolving the crude this compound in a suitable anhydrous solvent at room temperature, followed by cooling to a low temperature (e.g., -20 °C to -78 °C) to induce crystallization. This method is particularly effective at removing more soluble impurities. The choice of solvent is crucial; it should readily dissolve the compound at room temperature but have very low solubility at reduced temperatures. Anhydrous hexanes or a mixture of hexanes and a small amount of a more polar solvent like anhydrous ethyl acetate (B1210297) are often suitable.

Vacuum Sublimation: Sublimation is a phase transition in which a substance changes directly from a solid to a gas, without passing through the liquid phase. For compounds with a suitable vapor pressure, vacuum sublimation can be an excellent method for achieving high purity. The crude this compound is heated under high vacuum, causing it to sublime and then deposit as pure crystals on a cold surface, leaving non-volatile impurities behind. This technique is advantageous as it avoids the use of solvents and can be performed at relatively low temperatures, minimizing thermal decomposition. researchgate.net

The following table outlines the advantages and disadvantages of these advanced purification techniques for this compound.

| Purification Technique | Advantages | Disadvantages |

| Low-Temperature Crystallization | - High purity achievable- Removes soluble impurities effectively- Scalable to some extent | - Requires careful solvent selection- Potential for product loss in the mother liquor- Requires low-temperature equipment |

| Vacuum Sublimation | - Can yield very high purity product- Solvent-free process- Minimizes thermal degradation | - Only suitable for compounds with adequate vapor pressure- Can be a slow process- May not be suitable for large-scale purification |

The selection of the most appropriate purification technique will depend on the specific requirements of the research application and the nature of the impurities present in the crude material.

Chemical Reactivity and Derivatization Strategies of 2,5 Dimethoxy 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 2,5-Dimethoxy-4-nitrobenzoyl chloride lies in nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edulibretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.org This general mechanism applies to a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur.

The reaction of acyl chlorides with ammonia (B1221849) or amines, known as aminolysis, is a direct and highly efficient method for the synthesis of amides. uomustansiriyah.edu.iq this compound readily reacts with primary and secondary amines to yield the corresponding N-substituted amides. The reaction is typically rapid and often exothermic. As the reaction generates hydrogen chloride (HCl) as a byproduct, a stoichiometric equivalent of a base is often added to neutralize the acid and drive the reaction to completion. uomustansiriyah.edu.iq This can be a second equivalent of the amine nucleophile itself or a non-nucleophilic base such as pyridine (B92270) or triethylamine. hud.ac.uk The versatility of this reaction allows for the creation of diverse amide libraries by varying the amine component.

Representative Aminolysis Reaction:

[this compound] + 2 RNH₂ → [N-R-2,5-Dimethoxy-4-nitrobenzamide] + RNH₃⁺Cl⁻

Table 1: Examples of Amide Synthesis via Aminolysis Click on a row to view the corresponding product structure.

| Amine Nucleophile | Resulting Amide Product Name |

|---|---|

| Aniline (B41778) | N-phenyl-2,5-dimethoxy-4-nitrobenzamide |

| Benzylamine | N-benzyl-2,5-dimethoxy-4-nitrobenzamide |

| Morpholine | (2,5-dimethoxy-4-nitrophenyl)(morpholino)methanone |

When this compound is treated with an alcohol, an esterification reaction known as alcoholysis occurs. This process is one of the most common laboratory methods for preparing esters due to its high efficiency. libretexts.orguomustansiriyah.edu.iq The reaction mechanism is analogous to aminolysis, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon, followed by the elimination of HCl. To prevent the reversal of the reaction and to neutralize the acidic byproduct, the reaction is typically conducted in the presence of a base like pyridine. uomustansiriyah.edu.iq The choice of alcohol determines the resulting ester, allowing for the synthesis of a wide range of ester derivatives.

Representative Alcoholysis Reaction:

[this compound] + R-OH + Pyridine → [R-2,5-dimethoxy-4-nitrobenzoate] + Pyridine-HCl

Table 2: Examples of Ester Synthesis via Alcoholysis Click on a row to view the corresponding product structure.

| Alcohol Nucleophile | Resulting Ester Product Name |

|---|---|

| Methanol | Methyl 2,5-dimethoxy-4-nitrobenzoate |

| Ethanol | Ethyl 2,5-dimethoxy-4-nitrobenzoate |

| Isopropanol | Isopropyl 2,5-dimethoxy-4-nitrobenzoate |

Thiols (R-SH) are sulfur analogs of alcohols and are generally more potent nucleophiles. chemistrysteps.com They react with this compound in a process called thiolysis to form thioesters (R-CO-SR'). The reaction proceeds through the same nucleophilic acyl substitution mechanism. Due to the high nucleophilicity of sulfur, these reactions are typically efficient. The corresponding thiolate anions (RS⁻), formed by deprotonating the thiol with a base, are even stronger nucleophiles and react very rapidly. youtube.com

Beyond nitrogen, oxygen, and sulfur, other heteroatom nucleophiles can also react. For instance, hydrolysis, the reaction with water, converts the acyl chloride back to its parent carboxylic acid, 2,5-dimethoxy-4-nitrobenzoic acid. This reaction is often rapid and is a consideration when handling the acyl chloride in the presence of moisture.

Reactivity with Carbon Nucleophiles in Organic Synthesis

This compound also serves as a valuable electrophile for forming new carbon-carbon bonds through reactions with various carbon-based nucleophiles. These reactions are fundamental in synthetic organic chemistry for building more complex molecular skeletons.

The reaction of acyl chlorides with organometallic reagents provides a powerful route to ketones and alcohols. The specific product depends on the type of organometallic reagent used.

Grignard Reagents (RMgX): These highly reactive organomagnesium compounds react with this compound in a two-fold addition. The first equivalent undergoes nucleophilic acyl substitution to form an intermediate ketone. This ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second reaction—a nucleophilic addition—to yield a tertiary alcohol after an aqueous workup. uomustansiriyah.edu.iqyoutube.com It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents. youtube.com

Gilman Reagents (R₂CuLi): Lithium diorganocuprates, or Gilman reagents, are softer, less reactive nucleophiles compared to Grignard reagents. youtube.com This attenuated reactivity allows them to react with acyl chlorides to form ketones without the subsequent addition to the carbonyl. youtube.comopenstax.org Therefore, treating this compound with a Gilman reagent is a reliable method for synthesizing the corresponding ketone.

Table 3: Examples of Reactions with Organometallic Reagents Click on a row to view the corresponding product structure.

| Organometallic Reagent | Expected Product Type | Product Name |

|---|---|---|

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Ketone | 1-(2,5-dimethoxy-4-nitrophenyl)ethan-1-one |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Ketone | (2,5-dimethoxy-4-nitrophenyl)(phenyl)methanone |

| Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | 2-(2,5-dimethoxy-4-nitrophenyl)propan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Tertiary Alcohol | (2,5-dimethoxy-4-nitrophenyl)diphenylmethanol |

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring. wikipedia.org In this context, this compound acts as the electrophile. The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which coordinates to the chlorine atom, facilitating its departure and the formation of a highly electrophilic acylium ion. masterorganicchemistry.comkhanacademy.org This acylium ion is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or toluene, to form a new aryl ketone. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org A stoichiometric amount of the Lewis acid is typically required because the product ketone complexes with it. wikipedia.org

Representative Friedel-Crafts Acylation Reaction:

[this compound] + Aromatic Ring --(AlCl₃)--> [Aryl-(2,5-dimethoxy-4-nitro)ketone]

Table 4: Examples of Friedel-Crafts Acylation Products Click on a row to view the corresponding product structure.

| Aromatic Substrate | Resulting Aryl Ketone Product Name |

|---|---|

| Benzene | (2,5-dimethoxy-4-nitrophenyl)(phenyl)methanone |

| Toluene | (2,5-dimethoxy-4-nitrophenyl)(p-tolyl)methanone |

Transformations of the Nitro Group on Derived Scaffolds

The nitro group on aromatic scaffolds derived from this compound is a versatile functional handle that can be readily transformed, primarily into an amino group, which then opens up a vast array of further derivatization possibilities.

The reduction of the aromatic nitro group to a primary amine is a crucial transformation. The primary challenge is to achieve this reduction selectively without affecting other potentially sensitive functional groups within the molecule, such as the ester or amide linkage formed from the parent benzoyl chloride, and to avoid dehalogenation if other halogens are present. commonorganicchemistry.comthieme-connect.com

Several methods are effective for this selective transformation:

Catalytic Transfer Hydrogenation: This is a widely used and effective method for reducing nitro groups. researchgate.net It employs a hydrogen donor in conjunction with a metal catalyst. For instance, systems like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source such as formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene (B1204751) can achieve rapid and clean reduction of the nitro group under relatively mild conditions. thieme-connect.comnih.govresearchgate.net The use of Pt/C is particularly advantageous for substrates containing aromatic halogens as it minimizes undesired dehalogenation. commonorganicchemistry.comthieme-connect.com

Metal-Mediated Reductions: The use of metals in acidic or neutral media provides a classic and reliable method for nitro group reduction. Reagents such as iron powder in acetic acid (Fe/AcOH), zinc dust in acidic or neutral solutions (e.g., with ammonium chloride), and tin(II) chloride (SnCl₂) are known to be mild and selective, preserving many other functional groups. commonorganicchemistry.comwikipedia.org

Electrochemical Reduction: This method offers a high degree of control over the reduction potential. Studies on 2,5-dimethoxy nitrobenzene (B124822) derivatives have shown that the nitro group can be reduced in a stepwise manner. uchile.clresearchgate.net The process involves an initial one-electron transfer to form a nitro radical anion, which can then be further reduced to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to the corresponding amine. researchgate.net This technique can be performed under specific pH conditions to achieve the desired transformation. uchile.clresearchgate.net

Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by the presence of transition metal complexes. jsynthchem.com For example, a system of NaBH₄ in the presence of a nickel catalyst like Ni(PPh₃)₄ can effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com

| Reduction Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C or Pt/C with HCOOH, 1,4-cyclohexadiene, or other hydrogen donors | High efficiency, mild conditions, Pt/C is selective in the presence of halogens. | thieme-connect.comresearchgate.netnih.govresearchgate.net |

| Metal-Mediated Reduction | Fe/AcOH, Zn/NH₄Cl, SnCl₂ | Mild, cost-effective, and tolerates many functional groups. | commonorganicchemistry.comwikipedia.org |

| Electrochemical Reduction | Controlled potential electrolysis | Highly controllable, proceeds through radical anion intermediates. | uchile.clresearchgate.netresearchgate.net |

| Enhanced Borohydride Systems | NaBH₄ with a transition metal catalyst (e.g., Ni(PPh₃)₄) | Increases the reducing power of NaBH₄ for aromatic nitro groups. | jsynthchem.com |

The conversion of the nitro group to a primary aromatic amine (an aniline derivative) provides a nucleophilic center that is amenable to a wide range of subsequent chemical modifications. libretexts.org This allows for the introduction of diverse structural motifs and functionalities onto the 2,5-dimethoxybenzoyl scaffold. Common derivatization strategies include acylation and sulfonylation. nih.govresearchgate.net

Acylation: The newly formed amino group can readily react with various acylating agents. This includes reactions with other acid chlorides or acid anhydrides to form new amide bonds. This strategy is fundamental in synthetic chemistry for building more complex molecular architectures. Fluorinated anhydrides are often used to create derivatives with enhanced properties for analytical detection. researchgate.net

Sulfonylation: Aromatic amines react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form stable sulfonamides. libretexts.orgacs.org This reaction, often part of the Hinsberg test, is a robust way to introduce sulfonyl groups into the molecule. libretexts.org A wide variety of sulfonyl chlorides can be employed, allowing for the incorporation of different aryl or alkyl R-groups, significantly diversifying the chemical space of the derivatives. organic-chemistry.org

| Derivatization Reaction | Reagent Class | Product Functional Group | Significance | Citations |

|---|---|---|---|---|

| Acylation | Acid Chlorides, Acid Anhydrides | Amide | Forms stable amide bonds, allowing for the extension of the molecular scaffold. | researchgate.net |

| Sulfonylation | Sulfonyl Chlorides (e.g., TsCl, MsCl) | Sulfonamide | Introduces sulfonyl moieties, which are important pharmacophores in medicinal chemistry. | libretexts.orgacs.orgorganic-chemistry.org |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine | Introduces alkyl groups to the nitrogen atom. | libretexts.org |

| Reaction with Isocyanates | Isocyanates (R-NCO) | Urea (B33335) | Forms urea derivatives, linking the scaffold to another R-group. |

Strategic Modifications of the Dimethoxy Aromatic Core in Derivatives

The two methoxy (B1213986) groups on the aromatic ring are generally stable but can be selectively modified, typically through demethylation, to yield hydroxyl groups. The position of these methoxy groups significantly influences the electronic properties of the benzene ring and the biological activity of the final compound. nih.govquora.comresearchgate.net

Selective demethylation of one or both methoxy groups can be achieved using specific reagents. This transformation from a methoxy group (-OCH₃) to a hydroxyl group (-OH) can dramatically alter the compound's properties, such as its polarity, solubility, and ability to act as a hydrogen bond donor.

Reagents commonly used for the demethylation of aryl methyl ethers include strong Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃), or nucleophilic reagents like sodium thioethoxide (B8401739) in DMF. rsc.orggoogle.com The choice of reagent and reaction conditions can allow for regioselective demethylation, for instance, targeting the p-methoxy group. google.com In some cases, zirconium tetrachloride (ZrCl₄) has been used for the selective demethylation of ortho-dimethoxybenzene compounds. google.com

The structure-activity relationship (SAR) studies of related compounds have shown that the presence and position of these methoxy groups are critical. For example, in some classes of psychoactive compounds, the 2,5-dimethoxy substitution pattern is crucial for pharmacological activity. Research has demonstrated that the selective removal of either the 2-methoxy or the 5-methoxy group can lead to a significant, and often differential, drop in potency and efficacy at target receptors. This highlights that strategic modification of the dimethoxy core is a powerful tool for fine-tuning the biological profile of the derived molecules.

| Modification | Reagents | Resulting Functional Group | Impact on Properties | Citations |

|---|---|---|---|---|

| Selective Demethylation | BBr₃, AlCl₃, Sodium Thioethoxide, ZrCl₄ | Phenolic Hydroxyl (-OH) | Increases polarity, introduces hydrogen-bonding capability, significantly alters biological activity. | rsc.orggoogle.comgoogle.com |

| Complete Demethylation | Stronger conditions with BBr₃ or Pyridinium Chloride | Catechol or Hydroquinone derivative | Creates di-hydroxy functionalities, further increasing polarity and potential for metal chelation. | google.com |

Applications of 2,5 Dimethoxy 4 Nitrobenzoyl Chloride As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The chemical structure of 2,5-dimethoxy-4-nitrobenzoyl chloride, featuring a reactive acyl chloride group, an electron-withdrawing nitro group, and electron-donating methoxy (B1213986) groups on an aromatic ring, suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. The acyl chloride functionality allows for facile reactions with a wide range of nucleophiles to form esters, amides, and ketones. The nitro and methoxy substituents modulate the reactivity of the aromatic ring and can be chemically modified in subsequent synthetic steps, making this compound a potentially useful building block for creating diverse molecular architectures.

Construction of Advanced Pharmaceutical Intermediates

While specific examples of the use of this compound in the synthesis of advanced pharmaceutical intermediates are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the 2,5-dimethoxy-4-substituted phenethylamine (B48288) scaffold is a core component of several psychoactive compounds and serotonin (B10506) 5-HT2 receptor agonists. nih.gov The synthesis of such molecules often involves the introduction of the substituted benzene (B151609) ring through precursors that could theoretically be derived from or related to this compound.

The general reactivity of nitrobenzoyl chlorides in pharmaceutical synthesis is well-established. They serve as key intermediates in the production of a variety of drugs. mdpi.com The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. This versatility makes nitro-substituted benzoyl chlorides valuable in constructing complex drug molecules. For example, N-alkyl nitrobenzamides have been investigated as potential antitubercular agents. mdpi.com The synthesis of these compounds involves the reaction of a nitrobenzoyl chloride with an appropriate amine. mdpi.com

A hypothetical application of this compound in this context is presented in the table below, illustrating its potential reaction with a generic amine to form a substituted benzamide, a common moiety in pharmaceutical compounds.

| Reactant 1 | Reactant 2 | Product | Potential Application |

| This compound | Primary or Secondary Amine (R-NH₂) | N-substituted-2,5-dimethoxy-4-nitrobenzamide | Intermediate for pharmacologically active compounds |

Building Block for Agrochemically Relevant Structures

Similar to its potential in pharmaceuticals, the application of this compound in the synthesis of agrochemicals is not widely reported. However, related compounds find use in this sector. For example, 2,5-dimethoxy-4-chloroaniline, which shares the same substitution pattern, is a known intermediate for organic pigments and agricultural chemicals. nih.gov This suggests that the 2,5-dimethoxy-4-substituted aromatic ring is a relevant toxophore or pharmacophore in the design of agrochemicals.

Nitroaromatic compounds, in general, are precursors to a variety of agrochemicals, including herbicides and insecticides. The synthesis of such compounds can involve the use of nitrobenzoyl chlorides as reactive intermediates. The functional groups on this compound could be modified to create a range of derivatives with potential herbicidal or pesticidal activity.

Utilization in Material Science Research

The unique electronic and structural features of this compound suggest its potential utility in material science, particularly in the synthesis of specialty polymers and complex molecular assemblies.

Monomer for Specialty Polymer Synthesis

Aroyl chlorides are known to be used in the synthesis of specialty polymers. mdpi.com While there are no specific reports on the use of this compound as a monomer, its structure lends itself to incorporation into polymer chains. For instance, it could be reacted with diols or diamines to form polyesters or polyamides, respectively. The presence of the nitro and dimethoxy groups would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and optical properties.

Coordination polymers based on the related 2,5-dimethoxyterephthalate linker have been synthesized and shown to exhibit interesting luminescent and magnetic properties. researchgate.netmdpi.com This highlights the potential of the 2,5-dimethoxybenzene core in creating functional materials.

Incorporation into Dendrimeric and Supramolecular Assemblies

Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in drug delivery, catalysis, and materials science. nih.govnih.gov The synthesis of dendrimers often involves the use of building blocks with multiple reactive sites. While there is no direct evidence of this compound being used in dendrimer synthesis, its reactive acyl chloride group could be used to attach it to the surface of a dendrimer core or to create branched structures.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. nih.gov The nitro and methoxy groups on this compound could participate in hydrogen bonding or other non-covalent interactions, potentially allowing it to be incorporated into self-assembling systems. For example, photoresponsive dendrimers have been created using o-nitrobenzyl moieties, which can be cleaved by light to release an encapsulated cargo. researchgate.net The nitrobenzyl group in this compound could potentially be used in a similar manner.

The table below outlines the potential role of this compound's functional groups in forming complex molecular assemblies.

| Functional Group | Potential Role in Supramolecular Chemistry |

| Acyl Chloride | Covalent attachment to core molecules or other monomers |

| Nitro Group | Hydrogen bond acceptor, potential for charge-transfer interactions |

| Methoxy Groups | Hydrogen bond acceptors, influence on solubility and packing |

| Aromatic Ring | π-π stacking interactions |

Role in the Total Synthesis of Natural Products

The total synthesis of natural products is a field of organic chemistry focused on the complete chemical synthesis of complex molecules found in nature. google.comnih.gov There are currently no documented instances of this compound being used as a key intermediate in the total synthesis of a natural product.

However, many natural products contain substituted aromatic rings, and the development of efficient methods to construct these motifs is a central theme in synthetic chemistry. The functional group array of this compound could, in principle, be elaborated into more complex structures found in natural products. The nitro group can be reduced to an amine, and the methoxy groups can be cleaved to phenols, providing handles for further chemical transformations. While its direct application has not been reported, its potential as a starting material for the synthesis of complex, substituted aromatic systems remains a theoretical possibility.

Key Acylation Steps in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comresearchgate.net A common strategy in this process is the disconnection of bonds between a carbonyl carbon and a heteroatom, such as in esters and amides. amazonaws.com This approach identifies an acyl derivative, like an acyl chloride, as a key intermediate or "synthon."

This compound is an important reagent in retrosynthesis for constructing molecules containing the 2,5-dimethoxy-4-nitrophenyl moiety. The C-N bond of an amide or the C-O bond of an ester can be retrosynthetically cleaved to yield the target amine or alcohol, respectively, and this compound. This acylation reaction, typically a Friedel-Crafts acylation or a nucleophilic acyl substitution, is a foundational step in the forward synthesis. rsc.orgorganic-chemistry.org

The presence of the electron-withdrawing nitro group and electron-donating methoxy groups on the aromatic ring can modulate the reactivity of the acyl chloride and influence the properties of the final product. For instance, the nitro group is a common feature in pharmacologically active compounds and can be chemically reduced to an amine, providing a handle for subsequent structural modifications. researchgate.netmdpi.com

Below is a table illustrating hypothetical retrosynthetic disconnections where this compound is a key precursor.

| Target Molecule | Bond for Disconnection | Precursors Identified via Retrosynthesis |

| N-benzyl-2,5-dimethoxy-4-nitrobenzamide | Amide C-N Bond | This compound and Benzylamine |

| Phenyl 2,5-dimethoxy-4-nitrobenzoate | Ester C-O Bond | This compound and Phenol |

| N-(4-hydroxyphenyl)-2,5-dimethoxy-4-nitrobenzamide | Amide C-N Bond | This compound and 4-Aminophenol |

Development of Novel Reagents and Catalytic Ligands

The design of novel reagents and ligands is crucial for advancing chemical synthesis and catalysis. csmres.co.uknih.gov Acyl chlorides are valuable starting materials for creating such molecules due to their high reactivity with a wide range of nucleophiles.

This compound can be employed as a foundational building block for synthesizing novel reagents. By reacting it with molecules containing nucleophilic groups (e.g., amines, alcohols, thiols), the 2,5-dimethoxy-4-nitrophenyl group can be incorporated into new structures. These new reagents might be designed for specific applications, such as:

Derivatization Agents: Reagents that react with analytes to make them detectable by methods like UV-Vis spectroscopy or mass spectrometry. The highly conjugated 2,5-dimethoxy-4-nitrophenyl group can act as a chromophore.

Medicinal Chemistry Scaffolds: The resulting amides and esters can serve as core structures in the development of new therapeutic agents. nih.gov The nitroaromatic moiety is a known feature in certain classes of drugs. researchgate.net

The development of new catalytic ligands is essential for improving the efficiency and selectivity of metal-catalyzed reactions. nih.govresearchgate.net While acyl chlorides are not typically direct precursors to common ligand classes like phosphines, they can be used to build the molecular framework upon which a ligand is constructed.

A potential synthetic route to a novel ligand could involve an initial acylation step using this compound. For example, reacting the acyl chloride with a bifunctional molecule (like a diamine or an amino alcohol) introduces the substituted phenyl ring. Subsequent chemical steps, such as the reduction of the nitro group to an amine followed by phosphination, could then generate the final chelating ligand. The steric and electronic properties of the 2,5-dimethoxy-4-nitrophenyl group would influence the performance of the resulting catalyst. rsc.org

The table below outlines potential novel molecules derived from this compound.

| Class of Compound | Synthetic Approach | Potential Application |

| Novel Reagent | Reaction with ethylenediamine | Bifunctional building block for further synthesis |

| Novel Reagent | Reaction with hydrazine | Precursor for heterocyclic synthesis |

| Ligand Precursor | 1. Acylation of N,N-dimethylethylenediamine 2. Reduction of the nitro group to an amine | Intermediate for the synthesis of a multidentate ligand |

Mechanistic and Kinetic Investigations of Transformations Involving 2,5 Dimethoxy 4 Nitrobenzoyl Chloride

Detailed Reaction Mechanism Elucidation for Acylations

Acylation reactions involving 2,5-Dimethoxy-4-nitrobenzoyl chloride, like other benzoyl chlorides, proceed primarily through a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com This pathway is characterized by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comrsc.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or water) on the electron-deficient carbonyl carbon of the acyl chloride. pearson.com This attack is the rate-determining step in many cases. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. pearson.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled. libretexts.org Chloride is an excellent leaving group because its corresponding acid, hydrochloric acid (HCl), is a strong acid, meaning the chloride ion (Cl⁻) is a weak base and stable on its own.

The reactivity of the this compound molecule is heavily influenced by the electronic and steric effects of its substituents.

Electronic Effects: The aromatic ring features three key substituents whose effects modulate the electrophilicity of the carbonyl carbon.

Nitro Group (-NO₂): Located at the para-position relative to the benzoyl group's attachment point, the nitro group is a powerful electron-withdrawing group through both the inductive and resonance effects. This effect withdraws electron density from the entire ring and, crucially, from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. This electronic-withdrawing nature is expected to increase the rate of acylation reactions compared to unsubstituted benzoyl chloride. mdpi.comresearchgate.net

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups, located at positions 2 and 5, have a dual electronic nature. They are electron-withdrawing inductively but are strongly electron-donating through resonance. In this substitution pattern, their resonance effect increases electron density on the ring. However, the powerful deactivating effect of the nitro group is generally considered dominant in activating the carbonyl carbon for nucleophilic attack.

Steric Effects: The methoxy group at the 2-position (ortho to the acyl chloride group) introduces significant steric hindrance. This bulkiness can impede the approach of large or sterically demanding nucleophiles to the carbonyl carbon, potentially slowing the reaction rate for such nucleophiles. The methoxy group at the 5-position (meta) has a negligible steric impact on the reaction center. Therefore, the reaction rate will be sensitive to the size of the attacking nucleophile.

The following table illustrates the expected relative rates for the reaction of this compound with various nucleophiles, highlighting these effects.

| Nucleophile | Structure | Key Feature | Expected Relative Rate | Rationale |

|---|---|---|---|---|

| Ammonia (B1221849) | NH₃ | Small, unhindered | Very High | Minimal steric hindrance allows easy access to the electrophilic carbonyl carbon. |

| Ethylamine | CH₃CH₂NH₂ | Primary amine | High | Slightly more sterically hindered than ammonia, but still highly reactive. |

| Di-isopropylamine | ((CH₃)₂CH)₂NH | Bulky secondary amine | Low | Significant steric hindrance from the isopropyl groups and the ortho-methoxy group severely restricts attack. |

| Methanol | CH₃OH | Small alcohol | Moderate | Less nucleophilic than amines but small size allows for effective reaction. |

| tert-Butanol | (CH₃)₃COH | Bulky alcohol | Very Low | Extreme steric bulk of the nucleophile makes approach to the sterically shielded carbonyl carbon very difficult. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the effects of substituents, nucleophiles, and reaction conditions on the rate of acylation.

For most acylation reactions of benzoyl chlorides with neutral nucleophiles, the reaction follows second-order kinetics. rsc.org The rate is dependent on the concentration of both the acyl chloride and the nucleophile. The rate law can be expressed as:

Rate = k [this compound] [Nucleophile]

Here, k is the second-order rate constant. This rate law is consistent with the addition-elimination mechanism where the initial bimolecular nucleophilic attack is the rate-determining step. The order of the reaction with respect to each reactant can be determined experimentally using the method of initial rates, as illustrated in the hypothetical data below.

| Experiment | [Acyl Chloride] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁴ |

Temperature Effects: The rate of chemical reactions is highly sensitive to temperature. This relationship is quantitatively described by the Arrhenius equation:

k = A * e-Ea/RT

Where k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. Increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate constant k.

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|

| 298 (25 °C) | 0.025 |

| 308 (35 °C) | 0.052 |

| 318 (45 °C) | 0.105 |

Solvent and Catalytic Effects on Reaction Selectivity and Efficiency

The choice of solvent and the use of catalysts can dramatically alter the rate and outcome of acylation reactions.

Solvent Effects: The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. For nucleophilic acyl substitutions, the polarity of the solvent is a key factor.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are often effective for these reactions. They can solvate cations but are less effective at solvating anions (the nucleophile), leaving the nucleophile "bare" and more reactive. They can also stabilize the polar tetrahedral intermediate.

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can participate in the reaction (a process known as solvolysis) and can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate. acs.org

Nonpolar Solvents (e.g., Hexane, Toluene): Reactions are often slower in nonpolar solvents as they cannot effectively stabilize the polar transition state and charged intermediates. google.com

| Solvent | Type | Dielectric Constant (ε) | Expected Relative Rate |

|---|---|---|---|

| Hexane | Nonpolar | 1.9 | 1 |

| Dichloromethane (B109758) | Polar Aprotic | 9.1 | 50 |

| Acetone | Polar Aprotic | 21 | 150 |

| Acetonitrile | Polar Aprotic | 37.5 | 300 |

| Ethanol | Polar Protic | 24.5 | 25 (non-solvolysis) |

Table of Compounds

General literature on the computational analysis of acyl chloride reactions and the electronic effects of nitro and methoxy substituents on aromatic rings exists. However, research that specifically applies these computational methods to verify the proposed mechanisms of this compound is not available in the public domain.

Therefore, section 5.4, which is dedicated to the computational verification of this compound's reaction mechanisms, cannot be constructed at this time due to the absence of requisite research data. Further experimental and theoretical studies are needed to elucidate the precise mechanistic pathways and kinetic profiles of reactions involving this specific chemical entity.

Computational and Theoretical Studies on 2,5 Dimethoxy 4 Nitrobenzoyl Chloride and Its Reaction Pathways

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide a foundational understanding of a molecule's stability, polarity, and reactive sites.

The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like 2,5-Dimethoxy-4-nitrobenzoyl chloride, which has rotatable bonds (particularly the C-O bonds of the methoxy (B1213986) groups and the C-C bond of the benzoyl chloride group), conformational analysis is crucial.

This analysis involves systematically rotating these bonds to identify various stable conformations (local minima) and the transition states that connect them. The relative energies of these conformers are then calculated to determine the most stable, or ground-state, conformation. This information is vital as the geometry of a molecule influences its physical properties and its interactions with other molecules. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles that are essential for a complete molecular description.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally suggests that a molecule is more reactive.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution in a molecule. walisongo.ac.idyoutube.com It is plotted on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com For this compound, the ESP map would be expected to show a significant positive potential around the carbonyl carbon of the benzoyl chloride group, highlighting it as a primary site for nucleophilic attack. The nitro group and oxygen atoms of the methoxy groups would likely exhibit negative potential.

Prediction of Spectroscopic Features from First Principles

Computational methods allow for the ab initio prediction of various types of spectra. brehm-research.de These simulations are invaluable for interpreting experimental data and for identifying compounds.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule, as they probe its vibrational modes. plus.ac.atcurrentseparations.com Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.comresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies.

The predicted IR and Raman spectra for this compound would show characteristic peaks corresponding to its functional groups. Key expected vibrations would include the C=O stretching of the acyl chloride, the asymmetric and symmetric stretching of the NO2 group, C-O stretching of the methoxy groups, and various aromatic C-H and C=C stretching and bending modes. Comparing these simulated spectra with experimentally obtained spectra can confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. pdx.edu Predicting NMR chemical shifts computationally involves calculating the magnetic shielding tensor for each nucleus in the molecule. liverpool.ac.uk These calculations are sensitive to the molecule's electronic structure and three-dimensional geometry.

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the protons of the two methoxy groups. The ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, and the methoxy carbons. The accuracy of these predictions is often high enough to aid significantly in the assignment of experimental NMR spectra. sigmaaldrich.com

Reaction Pathway Exploration and Transition State Analysis

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. This involves mapping out the potential energy surface for a given reaction to understand its mechanism.

Reaction pathway exploration for this compound could involve studying its reactions with various nucleophiles, a characteristic reaction for acyl chlorides. By modeling the approach of a nucleophile to the carbonyl carbon, one can trace the energy changes as the reaction proceeds. The key points on this pathway are the transition states, which are the energy maxima along the reaction coordinate. nih.gov

Locating the transition state structure is a critical part of understanding the reaction mechanism. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Analysis of the transition state's geometry and vibrational frequencies (one of which will be an imaginary frequency corresponding to the motion along the reaction coordinate) provides detailed insight into the bond-making and bond-breaking processes that occur during the reaction. researchgate.net For instance, studying the hydrolysis of this compound would involve locating the transition state for the addition of a water molecule to the carbonyl group.

Energetics of Nucleophilic Acyl Substitution Pathways

A hypothetical data table for such a study might look like this:

| Nucleophile | Solvent | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| H₂O | Acetonitrile | Data not available | Data not available |

| CH₃OH | Acetonitrile | Data not available | Data not available |

| NH₃ | Acetonitrile | Data not available | Data not available |

| CH₃NH₂ | Acetonitrile | Data not available | Data not available |

Solvent Effects Modeling on Reaction Profiles

A prospective data table summarizing such findings could be structured as follows:

| Solvent | Dielectric Constant (ε) | Nucleophile | Activation Energy (ΔG‡) (kcal/mol) |

| Heptane | 1.9 | CH₃OH | Data not available |

| Dichloromethane (B109758) | 8.9 | CH₃OH | Data not available |

| Acetonitrile | 37.5 | CH₃OH | Data not available |

| Water | 80.1 | CH₃OH | Data not available |

Structure-Reactivity Relationship (SRR) Derivations from Computational Data

Without computational data, the derivation of specific structure-reactivity relationships (SRRs) for this compound remains an area for future exploration. Such studies would correlate the electronic and steric properties of the benzoyl chloride, as influenced by the methoxy and nitro substituents, with its reactivity towards a range of nucleophiles. Key descriptors for such an analysis would include atomic charges, frontier molecular orbital energies (HOMO/LUMO), and steric parameters.

Advanced Methodologies and Experimental Techniques for Research with 2,5 Dimethoxy 4 Nitrobenzoyl Chloride

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, has emerged as a superior alternative to traditional batch processing for reactions involving highly reactive or hazardous reagents like acyl chlorides. acs.orgjustia.combohrium.com In a flow chemistry setup, reactants are continuously pumped through a network of tubes or channels where they mix and react. pharmablock.com This methodology offers significant advantages for the synthesis and use of 2,5-Dimethoxy-4-nitrobenzoyl chloride.

One of the primary benefits is enhanced safety. researchgate.netacs.org Continuous flow reactors handle only a small volume of the reaction mixture at any given moment, which significantly minimizes the risks associated with exothermic reactions or the handling of unstable compounds. youtube.com The high surface-area-to-volume ratio in these systems allows for extremely efficient heat transfer, preventing the formation of hot spots that can lead to side reactions or thermal decomposition. pharmtech.com

Furthermore, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. pharmablock.com This level of control leads to improved reaction yields, higher selectivity, and greater reproducibility compared to batch methods. researchgate.net The synthesis of acyl chlorides, which can be sensitive and prone to side-product formation, can be optimized by fine-tuning these parameters in a continuous flow system. acs.orggoogle.com For instance, the on-demand, in-situ generation of acyl chlorides from their corresponding carboxylic acids is a common application in flow chemistry, avoiding the need to isolate and store these reactive intermediates. acs.orgresearchgate.net

The table below summarizes key parameters and their advantages in the context of continuous flow processing for acyl chloride synthesis.

| Parameter | Advantage in Flow Chemistry | Implication for this compound Reactions |

| Residence Time | Precisely controlled by flow rate and reactor volume. ekaislot.com | Allows for optimization of reaction time to maximize product yield and minimize degradation or side-product formation. |

| Temperature | Uniform and rapidly controlled due to high heat transfer efficiency. pharmtech.com | Prevents local overheating in exothermic reactions (e.g., amidation, esterification), leading to cleaner product profiles. |

| Mixing | Rapid and efficient, even for multiphase reactions. youtube.com | Ensures consistent reaction conditions, improving reproducibility and yield. |

| Safety | Small reaction volumes minimize risk. acs.org | Safer handling of the reactive acyl chloride and any hazardous byproducts like hydrogen chloride. |

| Scalability | Achieved by running the system for longer periods or by parallelization ("numbering-up"). youtube.com | Provides a straightforward path from laboratory-scale research to larger-scale production without re-optimization. |

Microfluidic Reactor Technology for Enhanced Control and Scalability

Microfluidic reactors, or microreactors, represent a miniaturization of flow chemistry systems, with channel dimensions typically in the sub-millimeter range. researchgate.netnih.gov This technology offers unparalleled control over reaction conditions due to its exceptionally high surface-area-to-volume ratios, which can be as high as 100,000 m²/m³. researchgate.net

The defining advantage of microreactors is the intensification of heat and mass transfer. acs.orgresearchgate.net For reactions involving this compound, which are often fast and exothermic, the ability to dissipate heat almost instantaneously prevents temperature gradients and ensures isothermal conditions. pharmtech.comekaislot.com This precise temperature control significantly suppresses the formation of undesired byproducts, leading to higher purity and yield. pharmtech.com

Mixing within microreactors is dominated by diffusion and can be extremely rapid and efficient, often occurring in milliseconds. youtube.com This is particularly beneficial for fast reactions where the rate of reaction is limited by the rate of mixing in conventional reactors. The precise control over mixing and residence time distribution in microreactors ensures that all reactant molecules experience nearly identical conditions, leading to uniform product quality. ekaislot.com

While individual microreactors have a low throughput, scalability is achieved through a process known as "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel. youtube.com This approach allows for a seamless transition from laboratory-scale discovery to production-scale manufacturing without the need for extensive process redevelopment, as the optimal reaction conditions established in a single microreactor remain the same. ekaislot.com

Below is a comparative table of microfluidic reactors versus traditional batch reactors for reactions with sensitive acyl chlorides.

| Feature | Microfluidic Reactor | Traditional Batch Reactor |

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. ekaislot.comresearchgate.net | Poor, can lead to hot spots and temperature gradients. |

| Mass Transfer (Mixing) | Very rapid and efficient, diffusion-based. youtube.com | Slower, dependent on mechanical stirring, can be inefficient. |

| Reaction Control | Precise control over temperature, time, and concentration profiles. ekaislot.com | Less precise, potential for gradients and inconsistencies. |

| Safety | High, due to small internal volumes and superior heat dissipation. ekaislot.com | Lower, risks associated with large volumes of reactive materials and potential for thermal runaway. |

| Scalability | Straightforward via numbering-up. youtube.com | Complex, often requires significant re-optimization and can face heat transfer limitations. |

| Reagent Consumption | Minimal, ideal for expensive or rare materials. | High, significant quantities needed even for initial studies. |

In-situ Spectroscopic Monitoring of Reaction Progress

Understanding the kinetics and mechanism of reactions involving reactive intermediates like this compound is crucial for process optimization and control. In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for this purpose. mdpi.com The ATR probe can be inserted directly into the reaction vessel or integrated into a flow reactor. It works by measuring the vibrational spectra of the molecules in direct contact with the probe's crystal. mdpi.com For reactions involving this compound, the strong carbonyl (C=O) stretch of the acyl chloride functional group appears at a characteristic frequency (typically 1750-1820 cm⁻¹). As the reaction proceeds (e.g., to form an ester or an amide), this peak will decrease in intensity, while a new carbonyl peak corresponding to the product will appear at a different frequency. This allows for continuous, real-time tracking of the reaction's progress and determination of its endpoint. mdpi.comrsc.org

This technique enables researchers to:

Determine Reaction Kinetics: By plotting the concentration of species over time, accurate reaction rates can be determined. researchgate.net

Identify Intermediates: Unstable intermediates that may not be detectable by offline methods can sometimes be observed. mdpi.com

Optimize Reaction Conditions: The effect of changing parameters like temperature or catalyst loading can be observed immediately, accelerating process development.

Ensure Safety: The real-time monitoring of exothermic reactions can provide early warnings of potential thermal runaway.

The following table lists common in-situ spectroscopic techniques and their applicability to monitoring reactions of this compound.

| Spectroscopic Technique | Information Provided | Applicability to Acyl Chloride Reactions |

| FTIR-ATR | Changes in functional groups (e.g., C=O, N-H, O-H). mdpi.com | Excellent for tracking the conversion of the acyl chloride to products like esters, amides, or carboxylic acids by monitoring the carbonyl band. |

| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds. | Complementary to FTIR; can be useful for monitoring C-Cl bond changes and is less sensitive to water, making it suitable for aqueous environments. |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | Can monitor changes in the aromatic system or the formation of colored byproducts. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification of species. | Provides comprehensive data but typically has lower time resolution compared to FTIR. Flow-NMR setups are becoming more common. fu-berlin.de |

Specialized Handling Techniques for Moisture-Sensitive Acyl Chlorides in Research

Acyl chlorides, including this compound, are highly reactive towards nucleophiles, particularly water. chemguide.co.uklibretexts.org The presence of atmospheric moisture leads to rapid hydrolysis, converting the acyl chloride back to the corresponding carboxylic acid and releasing corrosive hydrogen chloride gas. libretexts.org Therefore, strict adherence to anhydrous and inert atmosphere techniques is essential for successful research. pitt.edu

Key handling techniques include:

Use of a Glove Box or Schlenk Line: All manipulations of the solid or liquid acyl chloride should be performed under an inert atmosphere, such as dry nitrogen or argon. pitt.edu A glove box provides a fully enclosed inert environment, while a Schlenk line allows for the manipulation of reagents in glassware connected to a dual vacuum-inert gas manifold.

Drying of Glassware and Solvents: All glassware must be rigorously dried before use, typically by oven-drying at high temperatures (e.g., >125°C) and cooling under vacuum or in a desiccator. pitt.eduresearchgate.net Solvents must be anhydrous, obtained either from commercial suppliers in sealed bottles or by distillation from appropriate drying agents.

Inert Atmosphere Transfer: Reagents are transferred using gas-tight syringes or cannulas. pitt.edu Syringes should be purged with inert gas before drawing up the liquid. For solids, transfers are performed quickly under a positive flow of inert gas.

Proper Storage: this compound should be stored in a tightly sealed container, often within a desiccator or a glove box, away from moisture. reddit.com Storing in a cool, dry place is also recommended to minimize decomposition.

The table below outlines common laboratory equipment and procedures for handling moisture-sensitive acyl chlorides.

| Technique/Equipment | Purpose | Key Operational Steps |

| Glove Box | Provides a controlled, moisture- and oxygen-free environment for handling and weighing reagents. pitt.edu | Purge with inert gas; maintain positive pressure; use appropriate solvents for cleaning. |

| Schlenk Line | Allows for reactions and transfers to be carried out in glassware under an inert atmosphere. | Evacuate glassware and backfill with inert gas (repeat 3x); use septa and needles for liquid transfers. |

| Gas-Tight Syringe | Precise transfer of anhydrous liquids without introducing air or moisture. pitt.edu | Flush syringe with inert gas multiple times before use; insert needle tip into a rubber stopper when not in use. |

| Cannula Transfer | Transfer of larger volumes of air-sensitive liquids between sealed vessels using pressure differential. | Use a double-tipped needle to connect two vessels; apply slight positive pressure of inert gas to the source flask. |

| Oven-Dried Glassware | Removes adsorbed water from glass surfaces. pitt.edu | Heat glassware in an oven (e.g., 140°C for 4 hours), then assemble while hot and cool under vacuum or inert gas flow. |

Future Perspectives and Emerging Research Avenues for 2,5 Dimethoxy 4 Nitrobenzoyl Chloride

Development of Novel Catalytic Systems for its Selective Transformations

The classical utility of acyl chlorides, including 2,5-Dimethoxy-4-nitrobenzoyl chloride, in nucleophilic acyl substitution is well-established. However, future research will focus on developing novel catalytic systems to unlock new modes of reactivity and enhance selectivity, moving beyond traditional applications.

One of the most promising areas is the use of visible-light photoredox catalysis . rsc.orgrsc.org This approach can transform aroyl chlorides from simple acyl cation precursors into sources of acyl radicals. rsc.orgrsc.org For this compound, this catalytic strategy could enable previously inaccessible carbon-carbon bond-forming reactions, leading to the synthesis of complex heterocyclic structures and ketones under mild, environmentally benign conditions. rsc.org Research in this area has already demonstrated the viability of using aroyl chlorides in photoredox-catalyzed aroylchlorination of dienes. acs.orgacs.org

Furthermore, transition-metal catalysis continues to evolve, offering new pathways for the selective transformation of aroyl chlorides. Palladium-catalyzed reactions, for instance, have been developed for the carbochlorocarbonylation of unsaturated hydrocarbons using benzoyl chloride derivatives. nih.gov Applying such catalytic systems to this compound could allow for its precise and chemoselective incorporation into complex molecular architectures. Additionally, clay-supported catalysts like Envirocat EPZG, which facilitate Friedel-Crafts acylations, represent a move towards more sustainable and reusable catalytic systems. taylorandfrancis.com

The development of these catalytic methodologies will enable chemists to selectively target different parts of the this compound molecule, controlling its reactivity to build intricate and valuable compounds with high efficiency and precision.

Integration into Automated Synthesis Platforms

The increasing complexity of chemical synthesis and the demand for high-throughput screening are driving the integration of reactive intermediates like this compound into automated synthesis platforms. Flow chemistry is a particularly relevant technology in this context. acs.orgacs.org

Continuous-flow reactors offer significant advantages for reactions involving highly reactive reagents like acyl chlorides. They provide superior control over reaction parameters such as temperature, pressure, and stoichiometry, which minimizes the formation of byproducts and enhances safety, especially when handling potentially hazardous intermediates. researchgate.netoup.com The synthesis of amides, a primary application of this compound, is well-suited to flow chemistry, allowing for rapid and efficient production with minimal manual intervention. acs.orgacs.orgfishersci.it

The table below illustrates a conceptual workflow for the integration of this compound in an automated flow synthesis platform for the creation of an amide library.

| Step | Process | Technology | Key Advantage |

|---|---|---|---|

| 1 | In situ generation of this compound | Flow reactor with precise reagent pumps | Avoids isolation of reactive intermediate, enhances safety |

| 2 | Reaction Monitoring | In-line ReactIR spectroscopy | Real-time tracking of acyl chloride formation for optimal conversion |

| 3 | Amidation Reaction | Automated mixing with a library of amines in a heated flow coil | Rapid synthesis of multiple analogues for high-throughput screening |

| 4 | Workup and Purification | Automated liquid-liquid extraction and in-line purification module | Streamlined process with minimal manual handling |

Exploration of Unconventional Reaction Media for Enhanced Sustainability

The push towards "green chemistry" is prompting a shift away from conventional, often hazardous, organic solvents. Future research on this compound will undoubtedly involve exploring more sustainable reaction media.

Bio-based solvents are emerging as viable alternatives to petroleum-derived solvents. acsgcipr.orgcore.ac.ukwhiterose.ac.uk For instance, Cyrene™, a solvent derived from cellulose, has been successfully used for the synthesis of amides from acid chlorides, replacing traditional dipolar aprotic solvents like DMF and dichloromethane (B109758). rsc.orghud.ac.uk The application of such green solvents for reactions involving this compound would significantly reduce the environmental footprint of its synthetic applications. researchgate.net

Researchers are also investigating the use of other unconventional media such as water, glycerol, or deep eutectic solvents . researchgate.net While the high reactivity of acyl chlorides with water presents a challenge, developing catalytic systems that function under aqueous or partially aqueous conditions is a key goal for sustainable chemistry. tandfonline.com Such systems would eliminate the need for volatile organic compounds and simplify product isolation. researchgate.net The development of metal-free, neutral reaction conditions further contributes to the greening of processes involving acid chlorides. tandfonline.com

The table below summarizes potential green solvents and their advantages for reactions with this compound.

| Solvent Type | Example | Potential Advantage for Acyl Chloride Chemistry |

|---|---|---|

| Bio-derived Aprotic Solvent | Cyrene™ | Biodegradable, low toxicity replacement for DMF/NMP |

| Bio-derived Alcohols | Ethanol, Glycerol | Renewable, low environmental impact (for specific reactions) |

| Aqueous Systems | Water | Eliminates organic solvent waste, cost-effective, non-flammable |

| Deep Eutectic Solvents (DES) | Choline chloride/Glycerol | Low volatility, tunable properties, often biodegradable |

Expanding its Utility in Emerging Fields of Chemical Research

The unique substitution pattern of this compound makes it a valuable building block for materials and molecules at the forefront of chemical research. Its future applications are expected to extend far beyond traditional organic synthesis.

In medicinal chemistry and neuropharmacology , the 2,5-dimethoxy-phenyl moiety is a core component of several psychoactive compounds, notably the 2C family of phenethylamines. wikipedia.org This structural alert suggests that derivatives of this compound could serve as precursors or molecular probes for developing novel therapeutic agents targeting the central nervous system. The broader family of nitroaromatic compounds, including 2,5-dimethoxy nitrobenzene (B124822) derivatives, has been investigated for a range of biological activities, including as potential treatments for parasitic infections like Chagas's disease. researchgate.netresearchgate.net The nitro group is a key functional group in many existing drugs, including antibacterial and antineoplastic agents, highlighting the potential for discovering new bioactivities. nih.govnih.gov